molecular formula C10H17IO4 B14267088 2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester CAS No. 137500-10-8

2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester

Cat. No.: B14267088
CAS No.: 137500-10-8
M. Wt: 328.14 g/mol
InChI Key: OHUSEZDJXMNXFH-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester is a specialized chemical compound known for its unique structure and properties. This compound is part of the methacrylate family, which is widely used in various industrial and scientific applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-[2-(2-iodoethoxy)ethoxy]ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Investigated for its potential use in targeted drug delivery due to its ability to undergo specific chemical modifications.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester involves its reactivity towards various chemical reagents. The presence of the iodine atom makes it a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester
  • 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester
  • 2-Propenoic acid, 2-methyl-, ethenyl ester

Uniqueness

2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other methacrylate esters. This makes it particularly useful in applications requiring specific chemical modifications and targeted reactivity.

Properties

CAS No.

137500-10-8

Molecular Formula

C10H17IO4

Molecular Weight

328.14 g/mol

IUPAC Name

2-[2-(2-iodoethoxy)ethoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H17IO4/c1-9(2)10(12)15-8-7-14-6-5-13-4-3-11/h1,3-8H2,2H3

InChI Key

OHUSEZDJXMNXFH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCI

Origin of Product

United States

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